5-Bromo-2-(tetrahydro-2H-pyran-4-yloxy)nicotinic acid
Overview
Description
5-Bromo-2-(tetrahydro-2H-pyran-4-yloxy)nicotinic acid is a chemical compound with the molecular formula C11H12BrNO4 It is a derivative of nicotinic acid, featuring a bromine atom and a tetrahydro-2H-pyran-4-yloxy group attached to the nicotinic acid core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2-(tetrahydro-2H-pyran-4-yloxy)nicotinic acid typically involves the bromination of a nicotinic acid derivative followed by the introduction of the tetrahydro-2H-pyran-4-yloxy group. The reaction conditions often include the use of brominating agents such as N-bromosuccinimide (NBS) and solvents like dichloromethane (DCM) under controlled temperatures to ensure selective bromination.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale bromination and subsequent etherification processes. These methods are optimized for yield and purity, often employing continuous flow reactors and automated systems to maintain consistent reaction conditions.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-2-(tetrahydro-2H-pyran-4-yloxy)nicotinic acid can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The nicotinic acid core can be oxidized or reduced to form different derivatives.
Esterification and Etherification: The carboxylic acid group can form esters or ethers with suitable alcohols or phenols.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride (LAH) or sodium borohydride (NaBH4).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield azido or thiocyanato derivatives, while oxidation and reduction can lead to various oxidized or reduced forms of the compound.
Scientific Research Applications
5-Bromo-2-(tetrahydro-2H-pyran-4-yloxy)nicotinic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-Bromo-2-(tetrahydro-2H-pyran-4-yloxy)nicotinic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the tetrahydro-2H-pyran-4-yloxy group can influence the compound’s binding affinity and selectivity, modulating its biological activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 5-Bromo-2-methoxynicotinic acid
- 5-Bromo-2-ethoxynicotinic acid
- 5-Bromo-2-(tetrahydro-2H-furan-4-yloxy)nicotinic acid
Uniqueness
5-Bromo-2-(tetrahydro-2H-pyran-4-yloxy)nicotinic acid is unique due to the presence of the tetrahydro-2H-pyran-4-yloxy group, which imparts distinct steric and electronic properties
Properties
IUPAC Name |
5-bromo-2-(oxan-4-yloxy)pyridine-3-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12BrNO4/c12-7-5-9(11(14)15)10(13-6-7)17-8-1-3-16-4-2-8/h5-6,8H,1-4H2,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KYIYDXUGURRORT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1OC2=C(C=C(C=N2)Br)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12BrNO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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